1-Cyano-2-(trifluoromethyl)naphthalene
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Overview
Description
1-Cyano-2-(trifluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . This method highlights the importance of site selectivity in the metalation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acids, while reduction can produce amines.
Scientific Research Applications
1-Cyano-2-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
1-Cyano-2-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1-Nitro-2-(trifluoromethyl)naphthalene: Contains a nitro group instead of a cyano group.
2-Cyano-1-(trifluoromethyl)naphthalene: The positions of the cyano and trifluoromethyl groups are reversed.
Uniqueness: 1-Cyano-2-(trifluoromethyl)naphthalene is unique due to the specific positioning of the cyano and trifluoromethyl groups on the naphthalene ring. This arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H6F3N |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6H |
InChI Key |
RREGHWCOJVMOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)(F)F |
Origin of Product |
United States |
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